![molecular formula C26H27NO3 B13725136 Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.
Introduction of the Benzyloxyphenyl Group: This step might involve the reaction of a benzyloxyphenyl derivative with an intermediate compound.
Esterification: The final step would involve the esterification of the intermediate to form the desired ester compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The benzylamino and benzyloxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of fragrances, flavors, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Affecting biochemical pathways.
Modulating Cellular Processes: Influencing cell signaling or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]-2-butenoate: Lacks the benzyl group on the amino moiety.
Ethyl 3-(Benzylamino)-4-[4-(methoxy)phenyl]-2-butenoate: Has a methoxy group instead of a benzyloxy group.
Propiedades
Fórmula molecular |
C26H27NO3 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C26H27NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,18,27H,2,17,19-20H2,1H3 |
Clave InChI |
ZGKSTVLIBXGASI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


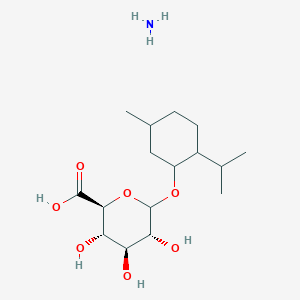
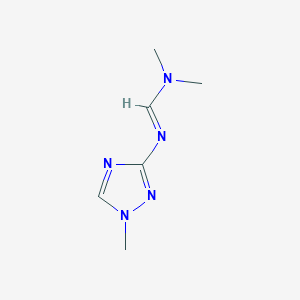
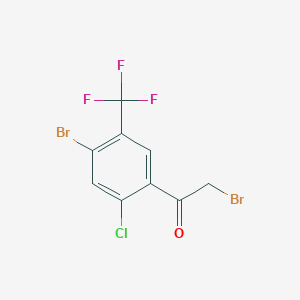

![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
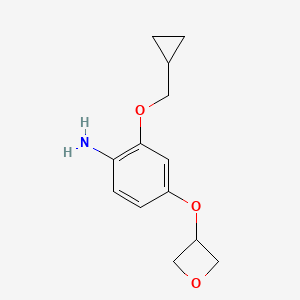
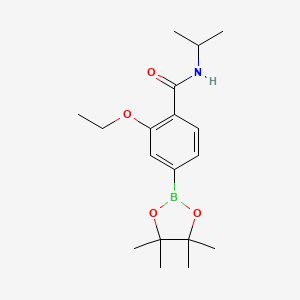
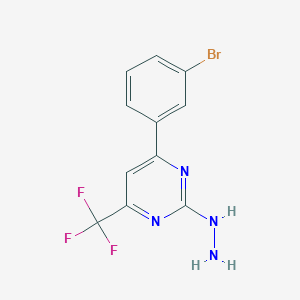

![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
